molecular formula C11H9F3N2 B7867738 2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile

2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile

Cat. No.: B7867738
M. Wt: 226.20 g/mol
InChI Key: UYMFLBHPJAMRAE-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile is an organic compound that features a cyclopropylamino group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with cyclopropylamine and a trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to various trifluoromethylated derivatives .

Scientific Research Applications

2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The cyclopropylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-5-(difluoromethyl)benzonitrile
  • 2-(Cyclopropylamino)-5-(methyl)benzonitrile
  • 2-(Cyclopropylamino)-5-(chloromethyl)benzonitrile

Uniqueness

2-(Cyclopropylamino)-5-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(cyclopropylamino)-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-1-4-10(7(5-8)6-15)16-9-2-3-9/h1,4-5,9,16H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMFLBHPJAMRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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